molecular formula C9H4F6O2 B2655507 2,3-Bis(trifluoromethyl)benzoic acid CAS No. 42175-55-3

2,3-Bis(trifluoromethyl)benzoic acid

Cat. No.: B2655507
CAS No.: 42175-55-3
M. Wt: 258.119
InChI Key: UFJRJAOQYVMWEZ-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, making it a subject of interest in organic synthesis and material science.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)benzoic acid exerts its effects is primarily through its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins and enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 2,3-Bis(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2,6-Bis(trifluoromethyl)benzoic acid and 3,5-Bis(trifluoromethyl)benzoic acid, the 2,3-isomer exhibits distinct chemical behavior and applications .

Properties

IUPAC Name

2,3-bis(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJRJAOQYVMWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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